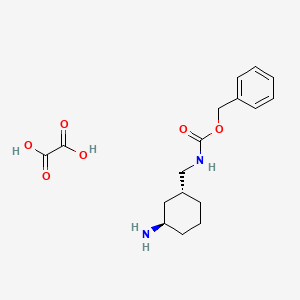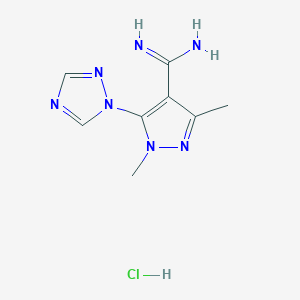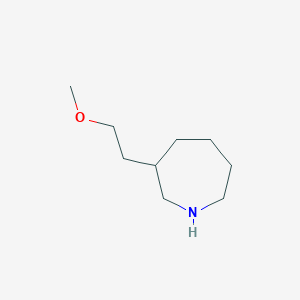![molecular formula C6H12ClN3O B1471181 N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride CAS No. 1609395-49-4](/img/structure/B1471181.png)
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Overview
Description
“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609395-49-4 . It has a molecular weight of 177.63 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 177.63 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents, suggesting potential targets could be bacterial, viral, or parasitic organisms .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their anti-infective properties . These compounds may interact with their targets by forming hydrogen bonds, given the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
Based on the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that this compound may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death.
Result of Action
Based on the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that this compound may lead to the inhibition or death of infectious organisms.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride in lab experiments is that it is a selective agonist of TAAR1, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, this compound has been shown to have high affinity for TAAR1, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is that it may not fully replicate the effects of endogenous trace amines, which may limit its applicability in certain contexts.
Future Directions
There are several future directions for research involving N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride and TAAR1. For example, further investigation into the role of TAAR1 in neurotransmission and behavior may have implications for the development of novel treatments for psychiatric disorders. Additionally, the immunomodulatory effects of TAAR1 activation may have implications for the treatment of autoimmune diseases. Finally, the development of more selective and potent TAAR1 agonists may improve our understanding of the physiological roles of this receptor.
Scientific Research Applications
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride has been used in various scientific research studies to investigate the role of TAAR1 in different physiological processes. For example, this compound has been shown to modulate dopamine and serotonin neurotransmission, which suggests that TAAR1 may be involved in the regulation of mood and behavior. Additionally, this compound has been found to have immunomodulatory effects, which may have implications for the treatment of autoimmune disorders.
Biochemical Analysis
Biochemical Properties
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of nitrogen and oxygen atoms in the oxadiazole ring .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to altered gene expression patterns and metabolic fluxes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of the cell, depending on the specific pathways affected.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNZVYBOGMHTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)



![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)
